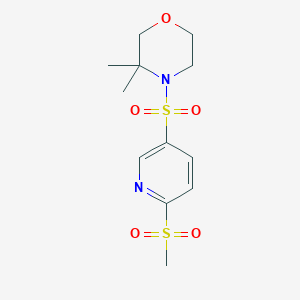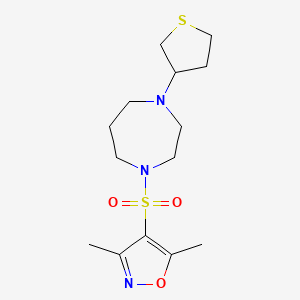![molecular formula C13H13NO5S B2547856 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1170695-07-4](/img/structure/B2547856.png)
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid” is a chemical compound with the molecular formula C13H13NO5S . It has an average mass of 295.311 Da and a monoisotopic mass of 295.051453 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research on structurally related compounds, such as thiazoloisoindoles, has led to the development of novel synthesis methods. For example, the thermolysis of certain carboxylic acids in specific conditions resulted in new chiral isoindoles and thiazolobenzoxazines as single stereoisomers. These findings indicate the potential for developing unique synthesis pathways for complex molecules, potentially including the compound (Melo et al., 2004).
Chemical Reactivity and Applications
Research into similar compounds has also explored their chemical reactivity and potential applications. For instance, studies on isocyano and dimethylamino alkenes have highlighted their versatility as reagents in organic synthesis, offering protocols for assembling highly substituted molecules. Such research suggests the capacity of related compounds for use in diverse chemical reactions, which may extend to the compound of interest (Dömling & Illgen, 2004).
Molecular Design and Biological Activity
Compounds with similar structural motifs have been designed and evaluated for biological activity. For instance, benzimidazole derivatives bearing acidic heterocycles have been synthesized and found to have significant angiotensin II receptor antagonistic activities. This underscores the potential for designing molecules with specific biological functions, hinting at the therapeutic applications of similar compounds (Kohara et al., 1996).
Advanced Material Applications
Furthermore, the fluorescence properties of certain carbon dots have been traced back to organic fluorophores structurally related to the compound . This suggests that similar compounds could play a crucial role in the development of new materials with specific optical properties, potentially useful in sensors, imaging, and other technological applications (Shi et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is the CYP51 enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with the CYP51 enzyme, inhibiting its function . This interaction disrupts the normal biosynthesis of sterols, leading to alterations in the structure and function of cellular membranes.
Biochemical Pathways
The inhibition of the CYP51 enzyme by this compound affects the sterol biosynthesis pathway . This disruption can lead to downstream effects such as impaired cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular membrane structure and function, which can lead to impaired cell growth and proliferation .
Zukünftige Richtungen
Given the antimicrobial activity of related compounds , future research could explore the potential of “6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid” in this context. Further studies could also aim to elucidate the compound’s synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-18-8-4-3-6-9(10(8)19-2)11(15)14-7(13(16)17)5-20-12(6)14/h3-4,7,12H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCRTXNWLFIBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C2=O)C(CS3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)





![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)


![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)
